molecular formula C8H4BrCl2FO B1460217 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride CAS No. 1805518-64-2

3'-Bromo-2'-chloro-5'-fluorophenacyl chloride

Cat. No.: B1460217
CAS No.: 1805518-64-2
M. Wt: 285.92 g/mol
InChI Key: IQAKLQKEIZVPCO-UHFFFAOYSA-N
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Description

3’-Bromo-2’-chloro-5’-fluorophenacyl chloride is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl chloride structure

Properties

IUPAC Name

1-(3-bromo-2-chloro-5-fluorophenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-6-2-4(12)1-5(8(6)11)7(13)3-10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAKLQKEIZVPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’-chloro-5’-fluorophenacyl chloride typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of a phenacyl chloride derivative. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’-chloro-5’-fluorophenacyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, 3’-Bromo-2’-chloro-5’-fluorophenacyl chloride is used as a building block for the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its halogen atoms can enhance the binding affinity and specificity of drug candidates to their biological targets. It is also investigated for its antimicrobial and anticancer properties .

Industry

In the industrial sector, 3’-Bromo-2’-chloro-5’-fluorophenacyl chloride is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and surface coatings .

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-chloro-5’-fluorophenacyl chloride involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the inhibition or activation of specific biological pathways. The compound’s structure allows it to form strong halogen bonds with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Bromo-2’-chloro-5’-fluorophenacyl chloride is unique due to its specific halogenation pattern and the presence of the phenacyl chloride group.

Biological Activity

3'-Bromo-2'-chloro-5'-fluorophenacyl chloride is a halogenated aromatic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound's structure is characterized by the presence of bromine, chlorine, and fluorine substituents on a phenacyl chloride framework. This unique halogenation pattern enhances its reactivity and biological interactions.

Chemical Formula

  • Molecular Formula: C8_8H4_4BrCl2_2F1_1O1_1
  • IUPAC Name: 1-(3-bromo-2-chloro-5-fluorophenyl)-2-chloroethanone

Physical Properties

PropertyValue
Molecular Weight251.48 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its halogenated structure contributes to enhanced binding affinity to bacterial targets, making it a candidate for developing new antimicrobial agents.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of phenacyl chloride, including this compound, showed significant inhibition against various pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be as low as 0.22 μg/mL for some derivatives, indicating potent activity .
  • Mechanism of Action : The compound appears to inhibit bacterial growth through multiple mechanisms:
    • Cell Wall Disruption : Similar to β-lactam antibiotics, it may interfere with cell wall biosynthesis.
    • Nucleic Acid Synthesis Inhibition : It potentially targets DNA gyrase, crucial for bacterial DNA replication .

Anticancer Potential

In addition to its antimicrobial properties, preliminary studies suggest that this compound may have anticancer effects. The halogen substituents can enhance the compound's ability to interact with cancer cell targets.

Research Findings

  • In vitro studies have shown that halogenated phenacyl derivatives can induce apoptosis in cancer cell lines. The specific pathways involved are still under investigation but may include the modulation of apoptotic signaling pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
1-Bromo-3-chloro-5-fluorobenzeneModerateLowLacks phenacyl moiety
3-Bromo-5-chloro-4-fluorophenacyl chlorideHighModerateSimilar structure but different halogen pattern

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3'-Bromo-2'-chloro-5'-fluorophenacyl chloride

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